N-[1-(1,2,4-Oxadiazol-3-yl)cyclopropyl]prop-2-enamide
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Overview
Description
N-[1-(1,2,4-Oxadiazol-3-yl)cyclopropyl]prop-2-enamide is a compound that features a 1,2,4-oxadiazole ring, a cyclopropyl group, and a prop-2-enamide moiety. The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. Compounds containing the 1,2,4-oxadiazole ring are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide in a suitable solvent like dimethyl sulfoxide (DMSO) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,2,4-Oxadiazol-3-yl)cyclopropyl]prop-2-enamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Sodium dichloroisocyanurate (SDCI) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[1-(1,2,4-Oxadiazol-3-yl)cyclopropyl]prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and parasites.
Cancer Research: Derivatives of the compound have shown promise as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy.
Material Science: The compound is used in the development of energetic materials, fluorescent dyes, and sensors.
Mechanism of Action
The mechanism of action of N-[1-(1,2,4-Oxadiazol-3-yl)cyclopropyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may inhibit carbonic anhydrase isoforms, leading to disruption of cellular processes essential for tumor growth . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like ataluren, azilsartan, and opicapone contain the 1,2,4-oxadiazole ring and are used in various therapeutic applications.
1,3,4-Oxadiazole Derivatives: These compounds have a similar structure but differ in the position of the nitrogen atoms within the ring.
Uniqueness
N-[1-(1,2,4-Oxadiazol-3-yl)cyclopropyl]prop-2-enamide is unique due to its specific combination of the 1,2,4-oxadiazole ring, cyclopropyl group, and prop-2-enamide moiety
Properties
IUPAC Name |
N-[1-(1,2,4-oxadiazol-3-yl)cyclopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-6(12)10-8(3-4-8)7-9-5-13-11-7/h2,5H,1,3-4H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHHHZQMTQNHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CC1)C2=NOC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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